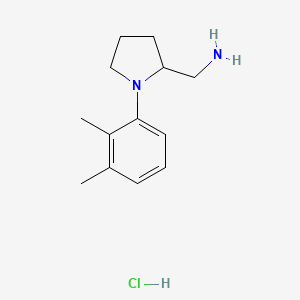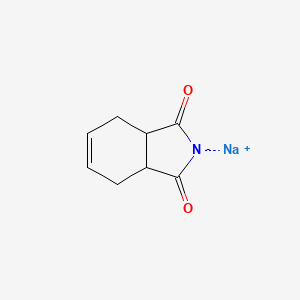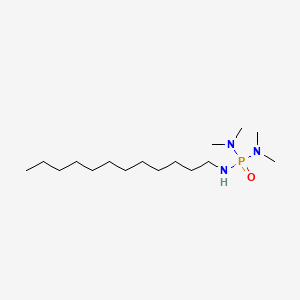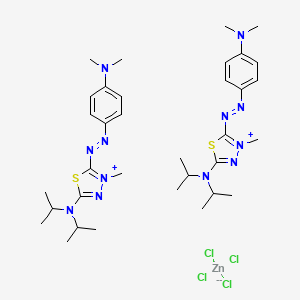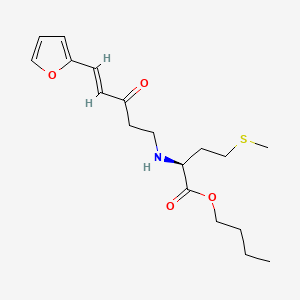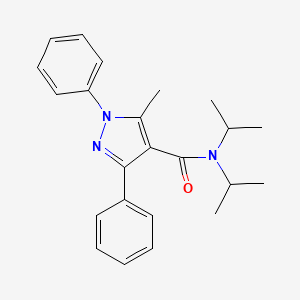
1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- is a complex organic compound with a unique structure that includes a pyrazole ring, carboxamide group, and multiple phenyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the carboxamide group and subsequent functionalization with phenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazole-4-carboxamide derivatives
- N,N-bis(1-methylethyl)-1,3-diphenyl compounds
- 5-methyl-1H-pyrazole derivatives
Uniqueness
1H-Pyrazole-4-carboxamide, N,N-bis(1-methylethyl)-1,3-diphenyl-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
125103-45-9 |
|---|---|
Fórmula molecular |
C23H27N3O |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
5-methyl-1,3-diphenyl-N,N-di(propan-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-16(2)25(17(3)4)23(27)21-18(5)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-17H,1-5H3 |
Clave InChI |
AVHLXTKZXKTGJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


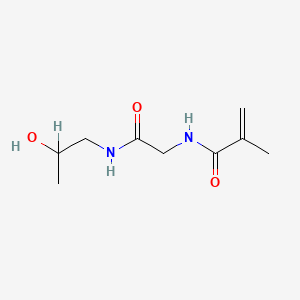
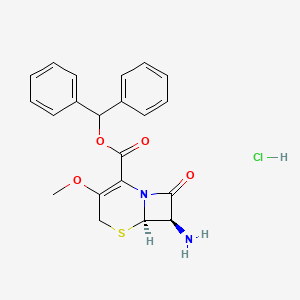
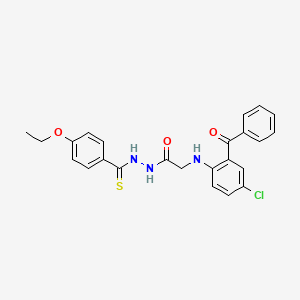
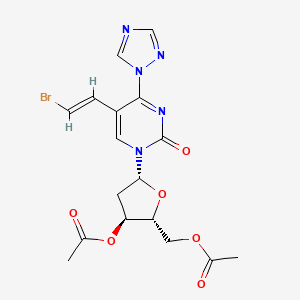
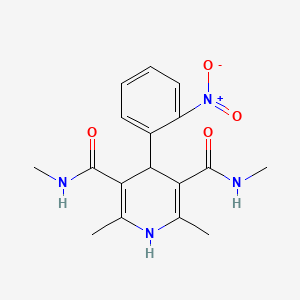
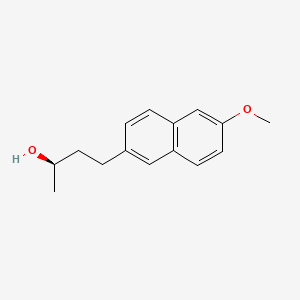
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
